

FT-IR and mass spectrometry data for 2-Bromo-6-fluorobenzaldehyde

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Compound of Interest

Compound Name: 2-Bromo-6-fluorobenzaldehyde

Cat. No.: B104081

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An In-depth Technical Guide on the FT-IR and Mass Spectrometry of **2-Bromo-6-fluorobenzaldehyde**

Introduction

2-Bromo-6-fluorobenzaldehyde (CAS No: 360575-28-6) is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and novel materials.^{[1][2][3][4]} Its chemical structure, featuring a bromine atom and a fluorine atom ortho to the aldehyde group, imparts unique reactivity and properties. Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques essential for the characterization of this compound. This guide provides a detailed overview of the expected spectroscopic data, experimental protocols for data acquisition, and a logical workflow for the analysis of **2-Bromo-6-fluorobenzaldehyde**.

FT-IR Spectroscopic Data

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation.^[5] The spectrum of **2-Bromo-6-fluorobenzaldehyde** is characterized by absorption bands corresponding to its aromatic ring, aldehyde group, and carbon-halogen bonds.

Table 1: Characteristic FT-IR Absorption Bands for **2-Bromo-6-fluorobenzaldehyde**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Notes
3100-3000	Aromatic C-H Stretch	Medium-Weak	Characteristic of C-H bonds on the benzene ring.
2850-2700	Aldehyde C-H Stretch	Medium-Weak	Often appears as two distinct peaks, one of which can be a shoulder.[6] This is a key diagnostic feature for aldehydes.[6][7]
1710-1685	Carbonyl (C=O) Stretch	Strong	The position is typical for aromatic aldehydes where conjugation with the ring lowers the frequency.[6][7][8]
1600-1450	Aromatic C=C Stretch	Medium-Strong	Multiple bands are expected in this region due to vibrations of the benzene ring.
1300-1200	C-F Stretch	Strong	The exact position can vary, but a strong absorption is expected for the carbon-fluorine bond.
800-600	C-Br Stretch	Medium-Strong	Characteristic absorption for the carbon-bromine bond.

900-675

Aromatic C-H Bend

Strong

Out-of-plane bending vibrations that can provide information about the substitution pattern of the ring.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner.

The most distinctive feature in the mass spectrum of **2-Bromo-6-fluorobenzaldehyde** is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio).^{[9][10]}

Table 2: Predicted Mass Spectrometry Data (m/z) for **2-Bromo-6-fluorobenzaldehyde**

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Neutral Loss	Notes
202/204	$[M]^{\cdot+}$	-	Molecular ion peak. The two peaks of similar abundance confirm the presence of one bromine atom.
201/203	$[M-H]^+$	H•	Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes. [11]
174/176	$[M-CO]^{\cdot+}$	CO	Loss of a neutral carbon monoxide molecule. [11]
173/175	$[M-CHO]^+$	CHO•	Loss of the formyl radical, resulting from cleavage of the bond between the ring and the carbonyl group. [11]
123	$[M-Br]^+$	Br•	Loss of the bromine radical.
94	$[C_6H_3F]^{\cdot+}$	Br•, CHO•	Loss of both the bromine and formyl radicals.

Experimental Protocols

The following are generalized protocols for acquiring FT-IR and Mass Spectrometry data for **2-Bromo-6-fluorobenzaldehyde**.

FT-IR Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid powder samples.

- Instrument Setup: Power on the FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR) and allow it to stabilize.[12]
- Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
- Sample Application: Place a small amount of the **2-Bromo-6-fluorobenzaldehyde** powder directly onto the ATR crystal.[13]
- Pressure Application: Use the built-in clamp to apply consistent pressure, ensuring good contact between the sample and the crystal.[13]
- Spectrum Acquisition: Acquire the IR spectrum of the sample. To improve the signal-to-noise ratio, co-add 16-32 scans over a spectral range of 4000-400 cm⁻¹. [13]
- Data Processing: Process the resulting spectrum, which may include baseline correction and peak labeling.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

Gas Chromatography-Mass Spectrometry is ideal for the analysis of volatile and semi-volatile compounds like **2-Bromo-6-fluorobenzaldehyde**. [3]

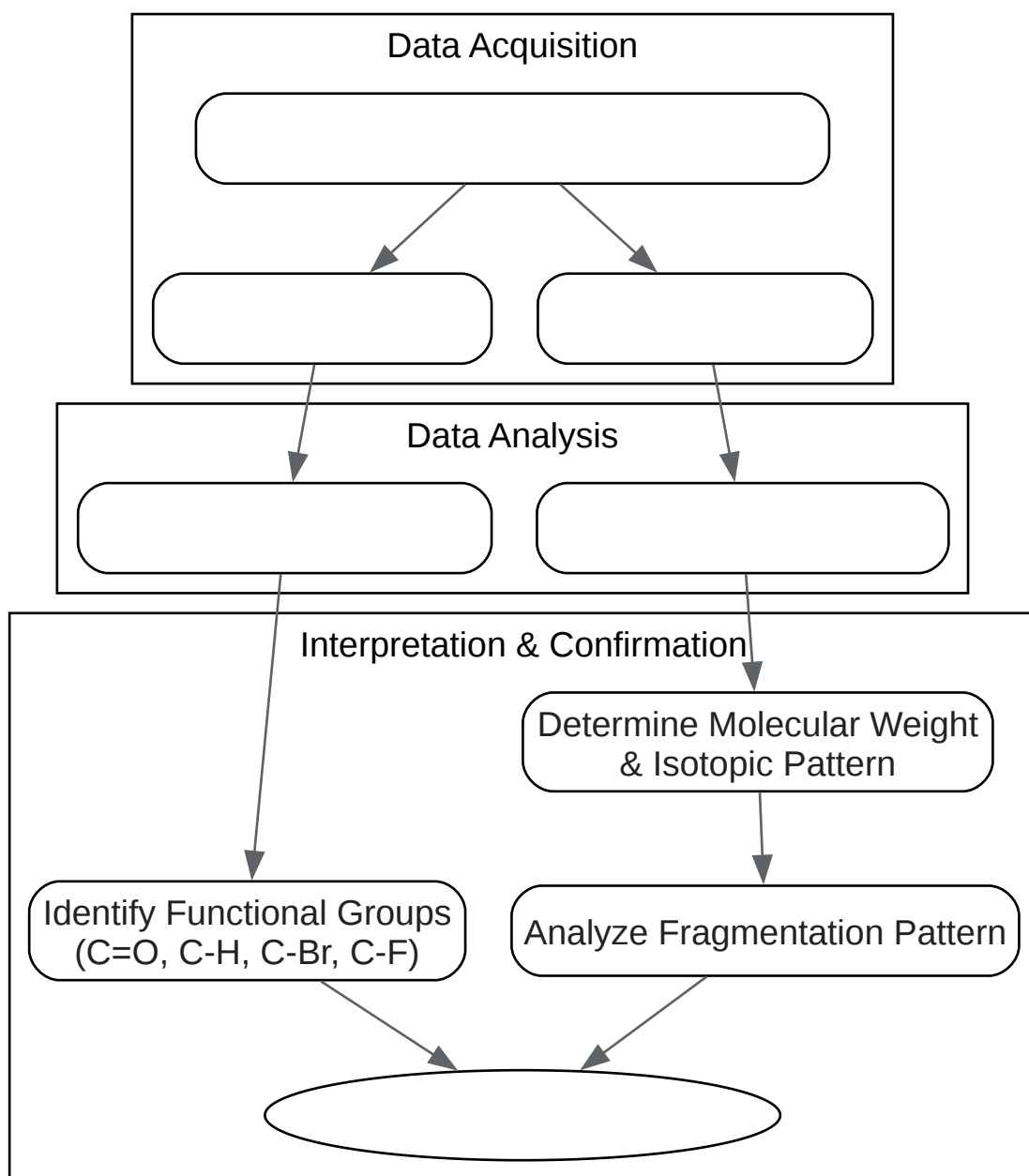
- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrument Setup: Set up the GC-MS system.
 - GC conditions: Select an appropriate capillary column (e.g., DB-5ms). Set a suitable temperature program for the oven to ensure separation from any impurities (e.g., start at 50°C, ramp to 250°C). Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).

- MS conditions: Set the ion source to Electron Ionization (EI) mode. The standard electron energy is 70 eV.^[13] Set the mass analyzer to scan a relevant m/z range (e.g., 40-300 amu).
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
- Data Acquisition: The sample components are separated by the GC column and then introduced into the MS ion source, where they are ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.
- Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **2-Bromo-6-fluorobenzaldehyde**. Examine the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the characterization of **2-Bromo-6-fluorobenzaldehyde**.

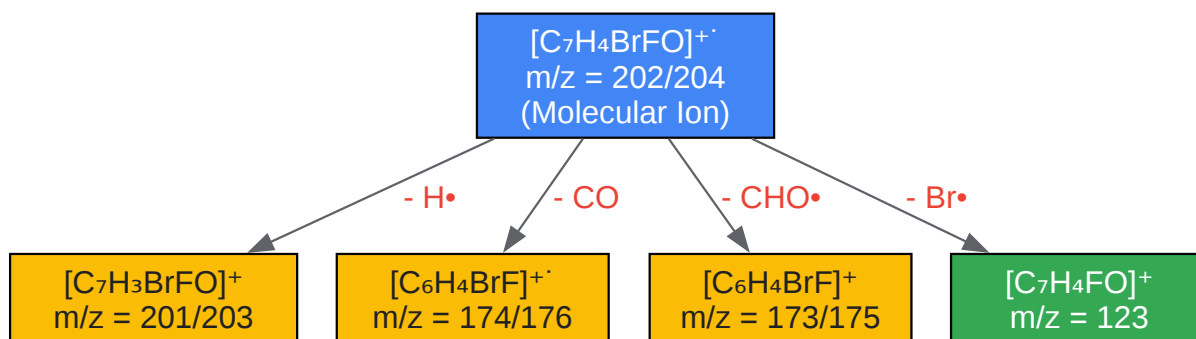


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Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation events for **2-Bromo-6-fluorobenzaldehyde** under electron ionization.



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